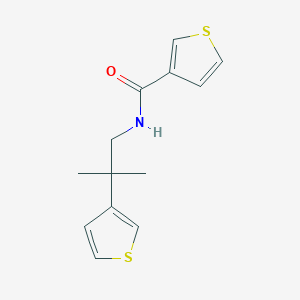
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Thiophene derivatives are known for their potential in drug development, particularly due to their antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and antitumor properties as demonstrated by various studies .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various organic reagents . Another method includes the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods typically employ spectroscopic techniques such as IR, 1H NMR, and MS for structural confirmation.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized by various analytical techniques. X-ray diffraction is commonly used to determine the crystal structure, while spectroscopic methods like FT-IR, 1H-NMR, and HR-MS provide detailed information about the molecular composition . Theoretical calculations, such as DFT and molecular orbital calculations, complement these experimental techniques by predicting the geometry and electronic structure of the molecules .
Chemical Reactions Analysis
Thiophene derivatives can participate in a range of chemical reactions, which are essential for their diverse biological activities. The reactivity of these compounds can be studied through natural bond orbital (NBO) analysis, which provides insights into inter- and intramolecular bonding and charge transfer interactions . The chemical reactivity parameters obtained from DFT studies can also indicate potential electrophilic and nucleophilic sites within the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like the N-glycosyl group can affect the compound's ability to cross cell membranes and its overall biological activity . The stability and reactivity of these compounds can be further understood through conformational analysis and the study of their s-cis and s-trans isomers .
Relevant Case Studies
Thiophene derivatives have been evaluated in various biological assays to determine their pharmacological potential. For instance, a series of thiophene derivatives were screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs . Antimicrobial activity against different microorganisms has also been reported, with some compounds showing effective antibacterial activity . Additionally, the antioxidant and antitumor activities of thiophene derivatives and their metal complexes have been assessed, revealing promising results in assays like DPPH, ABTS, and MTT .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Thiophene derivatives, including those structurally related to N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide, have been the subject of extensive research. Studies have detailed the synthesis and characterization of such compounds, highlighting their potential for further chemical modifications and evaluations. For instance, the synthesis of novel thiophene-2-carboxamide Schiff base derivatives and their evaluation as inhibitors against enzymes like acetylcholinesterase and butyrylcholinesterase demonstrate the chemical versatility and potential therapeutic applications of these compounds (Kausar et al., 2021).
Biological Activities
- Various studies have focused on exploring the biological activities of thiophene derivatives. These compounds have shown a range of bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, research on thiophene-2-carboxamide derivatives revealed significant antimicrobial activity against multiple microorganisms, highlighting their potential as antibacterial and antifungal agents (Cakmak et al., 2022). Additionally, derivatives have also been investigated for their antinociceptive activities, suggesting their potential in pain management (Shipilovskikh et al., 2020).
Chemical Interactions and Docking Studies
- Molecular docking studies of thiophene derivatives have been conducted to understand their interactions with biological targets, such as enzymes and proteins. These studies help elucidate the mechanism of action and potential therapeutic applications of these compounds. For instance, thiophene-2-carboxamide derivatives have been studied for their binding interactions with lung cancer proteins, aiding in the development of targeted cancer therapies (Cakmak et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h3-8H,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIVDXFOSKSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CSC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)
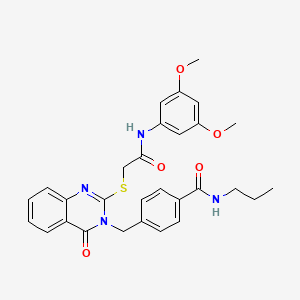
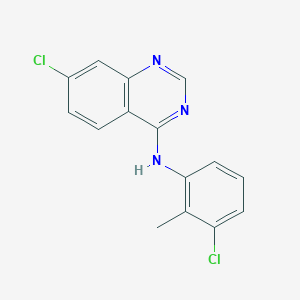
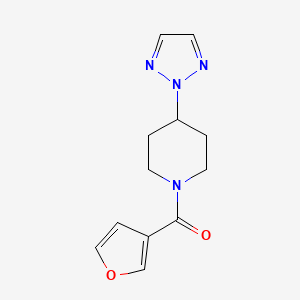
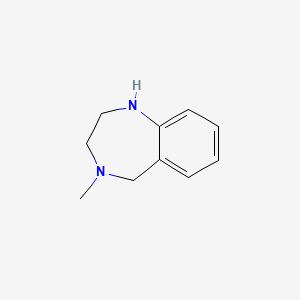
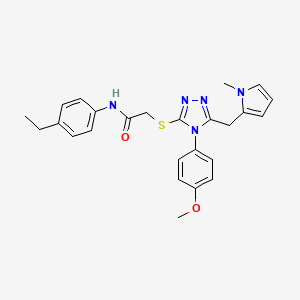
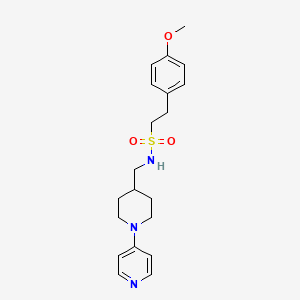
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
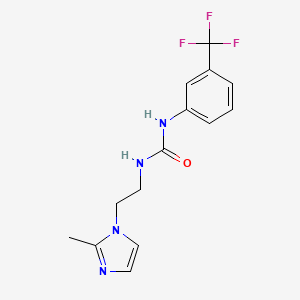
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)